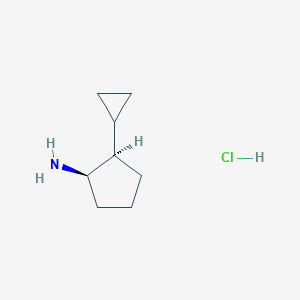

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

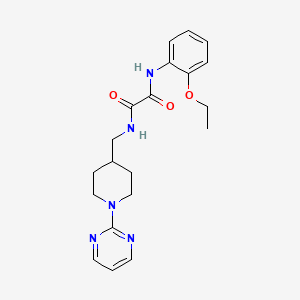

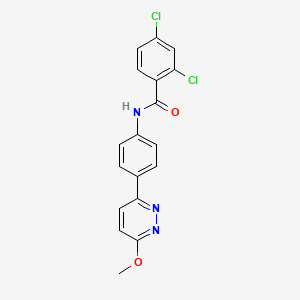

The molecular structure of this compound would be characterized by the presence of a five-membered cyclopentane ring and a three-membered cyclopropyl ring. The amine group (-NH2) would be attached to one carbon of the cyclopentane ring, and the cyclopropyl group would be attached to an adjacent carbon .Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. For example, it would likely be a solid at room temperature, and its solubility in water would be enhanced by the presence of the hydrochloride .Aplicaciones Científicas De Investigación

Pharmaceuticals and Drug Development

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride: has potential therapeutic applications due to its unique chemical structure. Researchers explore its use in drug development for conditions such as schizophrenia and bipolar depression. Specifically, it has been investigated as a potential drug candidate for these mental health disorders .

Mecanismo De Acción

Target of Action

The primary target of (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride is the GPR88 receptor . The GPR88 receptor is a G protein-coupled receptor that plays a crucial role in various neurological functions.

Mode of Action

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride acts as a potent agonist of the GPR88 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the GPR88 receptor and activates it, leading to a series of biochemical reactions.

Biochemical Pathways

Upon activation of the GPR88 receptor, (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride inhibits the production of cyclic adenosine monophosphate (cAMP) through a Gαi-coupled pathway . cAMP is a critical secondary messenger involved in many biological responses. By inhibiting cAMP production, the compound can modulate these responses.

Propiedades

IUPAC Name |

(1R,2R)-2-cyclopropylcyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-3-1-2-7(8)6-4-5-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGSLCAWFADOGF-SCLLHFNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)

![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)

![2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2417601.png)

![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)

![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)

![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)